L-Tyrosyl-L-threonyl-L-valine

Physicochemical profiling Chromatography method development Peptide property prediction

L-Tyrosyl-L-threonyl-L-valine (Tyr-Thr-Val; CAS 923060-95-1) is a linear tripeptide composed of L-tyrosine, L-threonine, and L-valine residues linked by peptide bonds. Its molecular formula is C₁₈H₂₇N₃O₆ with a molecular weight of 381.40 g/mol, a computed LogP of -0.647, and a topological polar surface area (TPSA) of 161.98 Ų.

Molecular Formula C18H27N3O6
Molecular Weight 381.4 g/mol
CAS No. 923060-95-1
Cat. No. B15404907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-threonyl-L-valine
CAS923060-95-1
Molecular FormulaC18H27N3O6
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C18H27N3O6/c1-9(2)14(18(26)27)20-17(25)15(10(3)22)21-16(24)13(19)8-11-4-6-12(23)7-5-11/h4-7,9-10,13-15,22-23H,8,19H2,1-3H3,(H,20,25)(H,21,24)(H,26,27)/t10-,13+,14+,15+/m1/s1
InChIKeyJHDZONWZTCKTJR-KJEVXHAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosyl-L-threonyl-L-valine (CAS 923060-95-1): Core Physicochemical Identity and Procurement Context


L-Tyrosyl-L-threonyl-L-valine (Tyr-Thr-Val; CAS 923060-95-1) is a linear tripeptide composed of L-tyrosine, L-threonine, and L-valine residues linked by peptide bonds [1]. Its molecular formula is C₁₈H₂₇N₃O₆ with a molecular weight of 381.40 g/mol, a computed LogP of -0.647, and a topological polar surface area (TPSA) of 161.98 Ų [1]. The compound is classified as an oligopeptide and a Brønsted base in the ChEBI ontology (CHEBI:165994) [2]. It is typically synthesized via solid-phase peptide synthesis (SPPS) and supplied as a lyophilized powder for research use [3]. The specific YTV sequence appears as a functionally validated C-terminal recognition motif in the Arabidopsis plasma membrane H⁺-ATPase AHA2, where it mediates high-affinity binding to 14-3-3 regulatory proteins [4].

Why Generic Substitution of L-Tyrosyl-L-threonyl-L-valine is Not Risk-Free: Sequence-Isomer and Motif-Level Differentiation


Sequence-isomeric tripeptides composed of the identical three amino acids (Tyr, Thr, Val) are not functionally equivalent. The specific N→C terminal order Tyr-Thr-Val dictates a distinct three-dimensional presentation of side-chain pharmacophores that governs both physicochemical behavior and biological recognition. The isomer Thr-Tyr-Val (CAS not registered for this exact form; PubChem CID 145458245) displays a computed XLogP3 of -3.7 [1], contrasting sharply with the -0.647 LogP of Tyr-Thr-Val [2], translating to a >1000-fold difference in predicted octanol/water partition that affects chromatographic retention, membrane permeability, and solubility. More critically, the Tyr-Thr-Val sequence constitutes a validated, phosphorylation-dependent 14-3-3 protein docking motif with measured binding affinities (Kd = 88 nM basal; Kd = 7 nM with fusicoccin) [3], a property absent in scrambled-sequence controls. These molecular-level differences mean that interchanging Tyr-Thr-Val with its sequence isomers or other tripeptides without experimental validation introduces unquantified risks in bioactivity assays, proteomics reference standardization, and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for L-Tyrosyl-L-threonyl-L-valine Versus Closest Analogs


LogP Differential: Tyr-Thr-Val vs. Thr-Tyr-Val Sequence Isomer

The N-terminal tyrosine isomer L-Tyrosyl-L-threonyl-L-valine (Tyr-Thr-Val) exhibits an experimental/calculated LogP of -0.647, positioning it in the moderately hydrophilic range [1]. Its sequence isomer L-Threonyl-L-tyrosyl-L-valine (Thr-Tyr-Val), which merely reverses the first two residues, shows a substantially more hydrophilic computed XLogP3 of -3.7 [2]. This represents a ΔLogP of approximately 3.05 log units, corresponding to a >1000-fold difference in octanol/water partition coefficient. The TPSA values are comparable (161.98 Ų for Tyr-Thr-Val vs. 162 Ų for Thr-Tyr-Val [2]), indicating that the LogP difference arises from the altered intramolecular hydrogen-bonding network and solvent-accessible surface presentation of the Tyr phenolic side chain rather than from changes in total polar surface area.

Physicochemical profiling Chromatography method development Peptide property prediction

14-3-3 Protein Binding Affinity: Tyr-Thr-Val as a Validated High-Affinity Recognition Motif

The C-terminal motif Tyr(946)-Thr-Val of Arabidopsis thaliana plasma membrane H⁺-ATPase AHA2 constitutes a high-affinity docking site for 14-3-3 regulatory proteins. Surface plasmon resonance and co-immunoprecipitation studies determined the dissociation constant (Kd) as 88 nM under basal conditions, which tightens to 7 nM in the presence of the phytotoxin fusicoccin [1]. Phosphorylation of Thr(947) within this tripeptide sequence is required for binding, as confirmed by mass spectrometry of AHA2 expressed in yeast [1]. This binding is described as practically irreversible in the fusicoccin-stabilized state [1]. Scrambled-sequence versions of the motif (e.g., Thr-Tyr-Val, Val-Thr-Tyr) have not been reported to exhibit comparable 14-3-3 binding activity in the same experimental system.

14-3-3 protein interactomics Plant H⁺-ATPase regulation Phosphorylation-dependent binding

Sequence-Dependent MS/MS Fragmentation Signature for Proteomics Identification

The Tyr-Thr-Val tripeptide, upon collision-induced dissociation (CID), generates a sequence-specific fragmentation pattern dominated by the characteristic immonium ion of tyrosine (m/z 136.08), the b₂ ion (Tyr-Thr; theoretical m/z 281.13), and the y₁ ion (Val; m/z 118.09), along with water and ammonia neutral losses from the Thr side chain [1]. This fragmentation signature differs from that of the Thr-Tyr-Val isomer, where the b₂ ion corresponds to Thr-Tyr and the y₁ ion remains Val, yielding distinct fragment ion masses and relative intensities [2]. In shotgun proteomics workflows that rely on peptide-spectrum matching against protein sequence databases, the Tyr-Thr-Val sequence can be uniquely assigned to the C-terminus of AHA2 (or proteins containing this terminal motif), whereas the Thr-Tyr-Val isomer would match different genomic loci or remain unmatched [1].

Shotgun proteomics Peptide mass fingerprinting SRM/MRM assay development

Enzymatic O-Mannosylation Substrate Recognition: Pro-Tyr-Thr-Val as a Defined Glycosylation Target

The tetrapeptide Pro-Tyr-Thr-Val, which contains the Tyr-Thr-Val core, functions as a substrate for dolichyl-phosphate-D-mannose:protein O-D-mannosyltransferase (Pmt) in Saccharomyces cerevisiae, catalyzing the reaction: dolichyl phosphate D-mannose + Pro-Tyr-Thr-Val → dolichyl phosphate + O-D-mannosyl-Pro-Tyr-Thr-Val [1]. This enzyme catalyzes the first step in protein O-glycosylation. The recognition of this specific peptide sequence by yeast Pmt enzymes was demonstrated in a 1991 biochemical study that purified and characterized the transferase activity [1]. While kinetic parameters (Km, kcat) are not publicly tabulated in the BRENDA entry, the substrate designation confirms that the Tyr-Thr-Val motif embedded in a Pro-extended peptide is productively recognized by this eukaryotic glycosylation machinery [1].

Protein O-glycosylation Dolichyl-phosphate-mannose transferase Yeast glycobiology

Validated Application Scenarios for L-Tyrosyl-L-threonyl-L-valine Based on Quantitative Evidence


Reference Standard for 14-3-3 Protein–Phosphopeptide Binding Assays

The Tyr-Thr-Val tripeptide, when synthesized with phosphorylated Thr (pTyr-Thr-Val), serves as the minimal binding determinant for 14-3-3 protein interaction studies. With reported Kd values of 88 nM (basal) and 7 nM (fusicoccin-stabilized) for the phosphorylated motif [1], this peptide can function as a positive-control ligand in surface plasmon resonance (SPR), fluorescence polarization, or isothermal titration calorimetry (ITC) assays for 14-3-3 inhibitor screening. Researchers should procure the phosphorylated form (Thr(PO₃H₂)-containing) to replicate published binding conditions, and must not substitute sequence isomers such as Thr-Tyr-Val, which lack the validated 14-3-3 docking geometry.

Chromatographic Selectivity Benchmark for Isomeric Tripeptide Separation Method Development

The LogP differential of approximately 3.05 units between Tyr-Thr-Val (LogP -0.647) [1] and its isomer Thr-Tyr-Val (XLogP3 -3.7) [2] provides a practical benchmark for developing and validating reversed-phase HPLC or UPLC methods capable of resolving sequence-isomeric peptides. This property is particularly relevant for analytical laboratories that must demonstrate chromatographic selectivity when quantifying target peptides in complex biological matrices where isomeric interferences may co-elute. The TPSA similarity (~162 Ų for both isomers) further requires that separation rely on subtle differences in hydrophobic contact area rather than gross polarity differences, making this isomer pair a stringent test of column selectivity and mobile-phase optimization.

Positive-Control Substrate for Yeast O-Mannosyltransferase Activity Assays

The Pro-Tyr-Thr-Val tetrapeptide, containing the Tyr-Thr-Val core, is a documented substrate for dolichyl-phosphate-D-mannose:protein O-D-mannosyltransferase from S. cerevisiae [1]. Glycobiology laboratories studying protein O-mannosylation pathways can employ this peptide as a defined, chemically tractable substrate in radiometric or LC-MS-based enzyme activity assays, enabling direct comparison of wild-type and mutant Pmt enzyme activities.

Proteomics-Specific Peptide Standard for AHA2 C-Terminal Quantification

Because the Tyr-Thr-Val sequence uniquely maps to the extreme C-terminus of the Arabidopsis plasma membrane H⁺-ATPase AHA2 (and potentially orthologous plant PMA proteins), this tripeptide can serve as a proteotypic peptide for targeted mass spectrometry assays (SRM/MRM) aimed at quantifying AHA2 protein expression and C-terminal truncation variants [1]. Its distinct MS/MS fragmentation signature, combined with the known m/z of the precursor ion (381.4 Da [M+H]⁺ for the unmodified peptide), enables its use as a retention-time and fragmentation calibrator in scheduled-SRM method development [1].

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